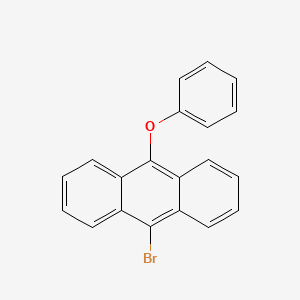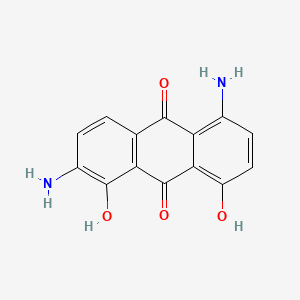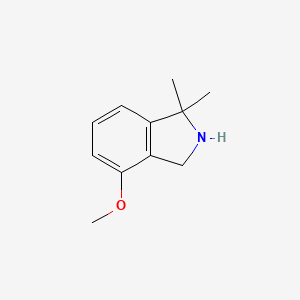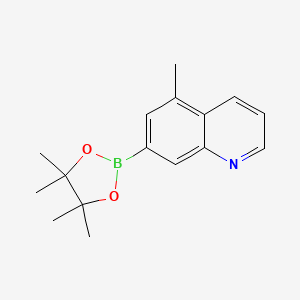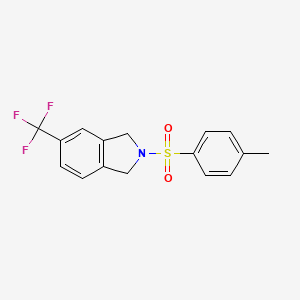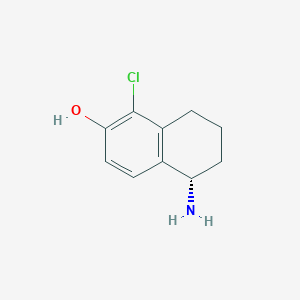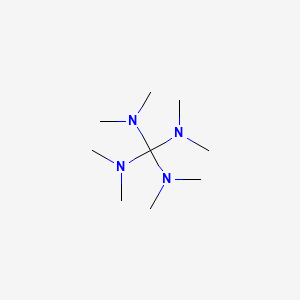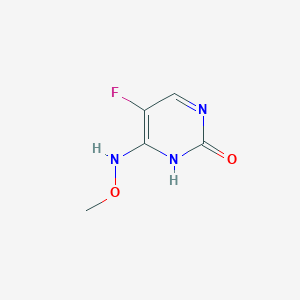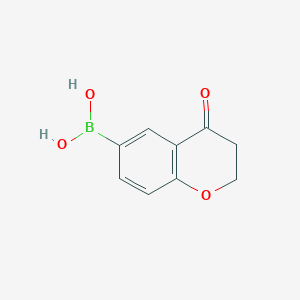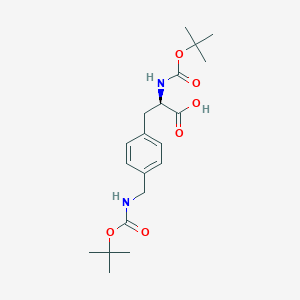
Boc-D-4-aminomethylphe(Boc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white solid that is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide . This compound is primarily used in peptide synthesis and solid-phase synthesis as a protecting group for amino and carboxyl groups to prevent unwanted side reactions during the synthesis process .
Méthodes De Préparation
The preparation of Boc-D-4-aminomethylphe(Boc) typically involves the following steps :
Synthesis of Active Compound: D-phenylalanine is chemically synthesized to obtain the active compound.
Protection Reaction: A temporary Boc protecting group is reacted with the active compound to form Boc-D-4-aminomethylphe(Boc).
Purification: The product is purified through crystallization or column chromatography to obtain the pure compound.
Industrial production methods for Boc-D-4-aminomethylphe(Boc) involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Boc-D-4-aminomethylphe(Boc) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Boc-D-4-aminomethylphe(Boc) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Boc-D-4-aminomethylphe(Boc) involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine using di-tert-butyl dicarbonate, forming a stable carbamate that prevents unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Comparaison Avec Des Composés Similaires
Boc-D-4-aminomethylphe(Boc) is unique in its ability to protect both amino and carboxyl groups during peptide synthesis. Similar compounds include:
Fmoc-D-4-aminomethylphe(Boc): Similar in structure but uses a different protecting group.
Cbz-D-4-aminomethylphe(Boc): Uses a carbobenzoxy group for protection, which is stable under different conditions.
Alloc-D-4-aminomethylphe(Boc): Uses an allyloxycarbonyl group for protection.
These compounds differ in their stability and the conditions required for deprotection, making Boc-D-4-aminomethylphe(Boc) a versatile choice for various synthetic applications .
Propriétés
Formule moléculaire |
C20H30N2O6 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-12-14-9-7-13(8-10-14)11-15(16(23)24)22-18(26)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 |
Clé InChI |
STTRTNHPKHDOLC-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


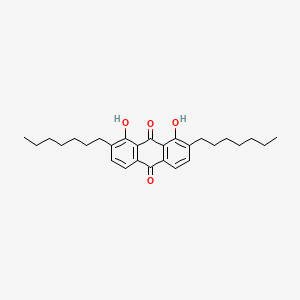
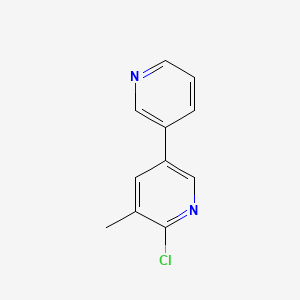
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
